tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate
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Overview
Description
tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate: is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to proteins or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A similar compound used as a chemoselective tert-butoxycarbonylation reagent.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Compounds with similar structural features and potential biological activities.
Uniqueness: tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is unique due to its combination of a thiophene ring, a pyridine ring, and a cyano group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
354555-55-8 |
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Molecular Formula |
C22H20N2O2S2 |
Molecular Weight |
408.5g/mol |
IUPAC Name |
tert-butyl 2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H20N2O2S2/c1-22(2,3)26-20(25)14-28-21-17(13-23)16(19-10-7-11-27-19)12-18(24-21)15-8-5-4-6-9-15/h4-12H,14H2,1-3H3 |
InChI Key |
JSKYOFPBZDSNBL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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